molecular formula C26H29NO3S B14696004 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol CAS No. 31696-76-1

2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol

Katalognummer: B14696004
CAS-Nummer: 31696-76-1
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: KOXOZUVNFWDTGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol is a synthetic organic compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol typically involves multiple steps, including the formation of the thioxanthene core and subsequent functionalization. Common synthetic routes may include:

    Formation of Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-methoxybenzyloxy and 3-dimethylaminopropyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use in the development of therapeutic agents.

    Industry: Applications in material science and other industrial processes.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved would depend on its specific biological activity, which may include modulation of neurotransmitter systems or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.

    Flupentixol: Known for its use in treating schizophrenia.

    Thiothixene: Another antipsychotic thioxanthene.

Uniqueness

2-(4-Methoxybenzyloxy)-9-(3-dimethylaminopropyl)thioxanthene-9-ol may have unique properties or activities that distinguish it from other similar compounds, such as specific binding affinities or pharmacokinetic profiles.

Eigenschaften

CAS-Nummer

31696-76-1

Molekularformel

C26H29NO3S

Molekulargewicht

435.6 g/mol

IUPAC-Name

9-[3-(dimethylamino)propyl]-2-[(4-methoxyphenyl)methoxy]thioxanthen-9-ol

InChI

InChI=1S/C26H29NO3S/c1-27(2)16-6-15-26(28)22-7-4-5-8-24(22)31-25-14-13-21(17-23(25)26)30-18-19-9-11-20(29-3)12-10-19/h4-5,7-14,17,28H,6,15-16,18H2,1-3H3

InChI-Schlüssel

KOXOZUVNFWDTGU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OCC4=CC=C(C=C4)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.